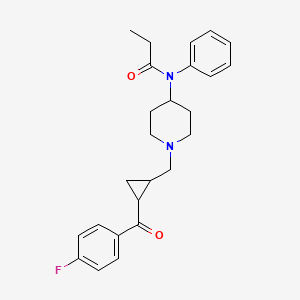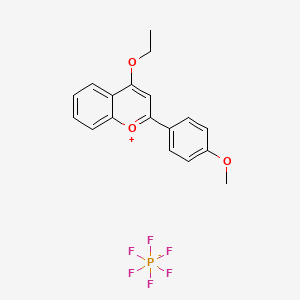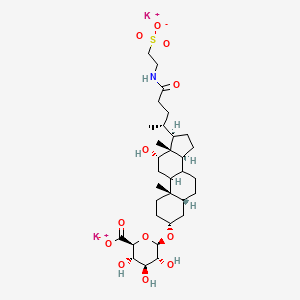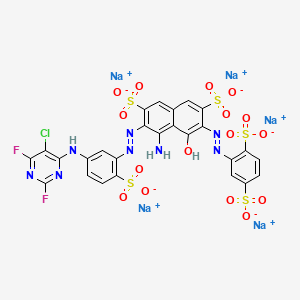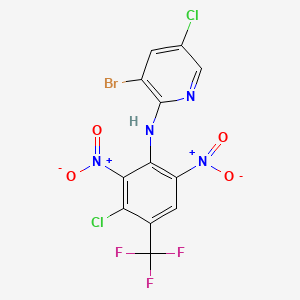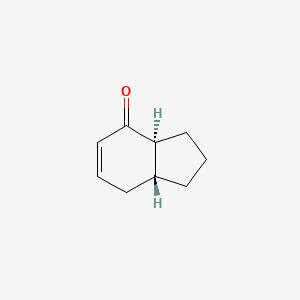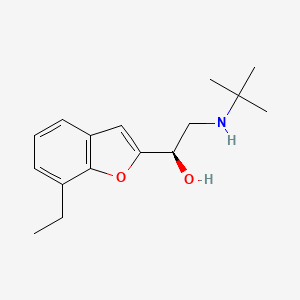
(+)-Bufuralol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Bufuralol is a chiral compound that belongs to the class of beta-adrenergic receptor antagonists. It is primarily used in pharmacological research to study the effects of beta-blockers on various physiological systems. The compound is known for its ability to block beta-adrenergic receptors, which play a crucial role in the regulation of cardiovascular functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Bufuralol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of a suitable aromatic aldehyde with a secondary amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Cyclization: The amine undergoes cyclization in the presence of a suitable catalyst to form the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(+)-Bufuralol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various reduced forms of this compound.
科学研究应用
(+)-Bufuralol has a wide range of applications in scientific research:
Chemistry: It is used to study the stereochemistry and reactivity of chiral beta-blockers.
Biology: The compound is employed in research on beta-adrenergic receptors and their role in physiological processes.
Medicine: this compound is used in pharmacological studies to understand the effects of beta-blockers on cardiovascular health.
Industry: The compound is utilized in the development of new beta-blockers and other related pharmaceuticals.
作用机制
(+)-Bufuralol exerts its effects by binding to beta-adrenergic receptors, thereby blocking the action of endogenous catecholamines such as adrenaline and noradrenaline. This blockade results in a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions. The molecular targets of this compound include the beta-1 and beta-2 adrenergic receptors, which are involved in the regulation of cardiac and smooth muscle functions.
相似化合物的比较
Similar Compounds
Propranolol: Another beta-blocker used for similar purposes but with different pharmacokinetic properties.
Atenolol: A selective beta-1 blocker with a different mechanism of action.
Metoprolol: Similar to Atenolol but with distinct pharmacological characteristics.
Uniqueness
(+)-Bufuralol is unique due to its chiral nature, which allows for the study of stereoselective interactions with beta-adrenergic receptors. This property makes it particularly valuable in research focused on the stereochemistry of drug-receptor interactions.
属性
CAS 编号 |
64100-61-4 |
|---|---|
分子式 |
C16H23NO2 |
分子量 |
261.36 g/mol |
IUPAC 名称 |
(1R)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3/t13-/m1/s1 |
InChI 键 |
SSEBTPPFLLCUMN-CYBMUJFWSA-N |
手性 SMILES |
CCC1=CC=CC2=C1OC(=C2)[C@@H](CNC(C)(C)C)O |
规范 SMILES |
CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


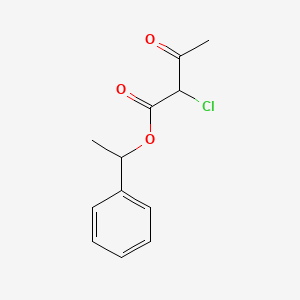

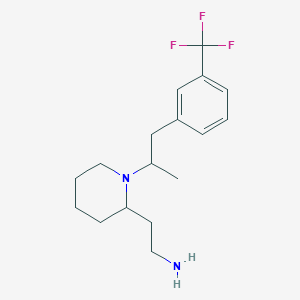
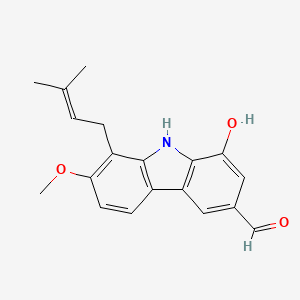
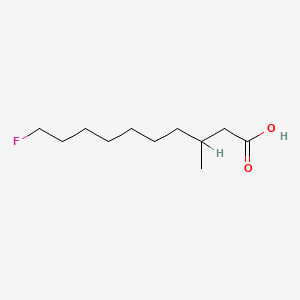
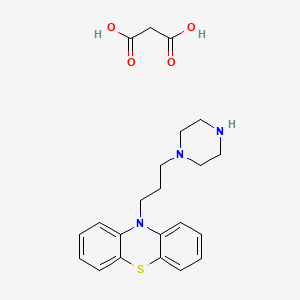
![[(2R,4aR,6S,7R,8S,8aR)-7-benzylsulfonyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] phenylmethanesulfonate](/img/structure/B13416766.png)
![Butyl prop-2-enoate;2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate;2-[methyl(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentylsulfonyl)amino]ethyl prop-2-enoate](/img/structure/B13416778.png)
